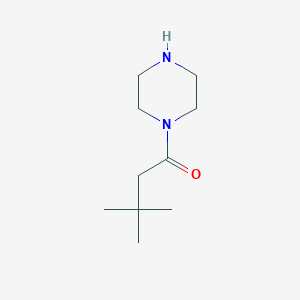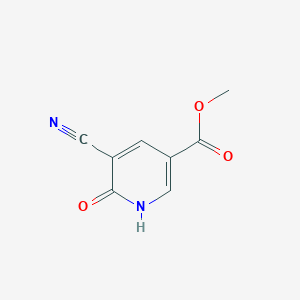
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for the synthesis of more complex molecules. The compound is characterized by the presence of a dihydropyridine core, a cyano group, and a carboxylate ester functionality, which are common structural motifs in compounds with biological activity.
Synthesis Analysis
The synthesis of related methyl dihydropyridine derivatives has been reported through various methods. A green and convenient approach for the synthesis of methyl dihydropyridine derivatives was described using a one-pot, multi-component reaction in water, which is catalyst-free and atom-economical . Another study reported the synthesis of ethyl esters of dihydropyridine derivatives, which upon hydrolysis and decarboxylation yielded compounds with potential pharmacological activities . Additionally, the synthesis of methyl 4-aryl dihydropyridine derivatives was achieved by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide .
Molecular Structure Analysis
The molecular structure of ethyl 5-cyano dihydropyridine derivatives has been characterized using X-ray crystallography. The solid-state conformation was compared with other derivatives and analyzed using quantum chemical methods to study the structure-activity relationship . This analysis is crucial for understanding how structural variations can affect the biological activity of these compounds.
Chemical Reactions Analysis
The reactivity of dihydropyridine derivatives has been explored in various chemical reactions. Novel Michael-Wittig reactions were used to synthesize highly functionalized cyclohexenonedicarboxylates from related compounds . Additionally, the synthesis of novel ethyl dihydropyridine derivatives was reported, which involved the reaction of intermediates with various amines, suggesting potential antihypertensive activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their functional groups. The presence of the cyano group and the carboxylate ester moiety can affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use as a pharmaceutical agent, as they determine how it interacts with biological systems and how it can be processed in the laboratory .
Aplicaciones Científicas De Investigación
Synthesis Approaches and Chemical Reactions
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound involved in various synthetic pathways, demonstrating its versatility in organic chemistry. Kumar et al. (2013) outlined a method for synthesizing highly functionalized 6-oxo-1,6-dihydropyridines, highlighting the compound's role in one-pot reactions from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and β-keto esters, elucidating a mechanism involving potassium hydrogen carbonate mediated conjugate addition followed by intramolecular condensation (Kumar et al., 2013). Additionally, Maryasov et al. (2021) synthesized methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates and their acids by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, respectively, showcasing the compound's potential in generating new chemical entities (Maryasov et al., 2021).
Antimicrobial and Antifungal Applications
El-Sehrawi et al. (2015) explored the antimicrobial and antifungal potential of novel 6-oxo-pyridine-3-carboxamide derivatives, including methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives. Their study found significant antibacterial activity against various bacteria, comparable to Ampicillin and Gentamicin, and antifungal activity against Aspergillus fumigatus, comparable to Amphotericin B, highlighting the compound's potential in developing new antimicrobial agents (El-Sehrawi et al., 2015).
Applications in Dye Synthesis and Textile Industry
Abolude et al. (2021) demonstrated the synthesis of disperse dyes from thiophene derivatives, including methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate-related compounds. These dyes, upon metal complexation with copper, cobalt, and zinc, were applied to polyester and nylon fabrics, showing good fastness properties and vibrant colors. This indicates the compound's relevance in developing dyes with excellent performance on synthetic fabrics (Abolude et al., 2021).
Novel Synthetic Pathways and Compound Derivatives
Further research by Hayotsyan et al. (2019) developed a one-step procedure for synthesizing ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates, demonstrating the compound's capacity for chemical modification and the development of new derivatives with potential biological activity (Hayotsyan et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFNIGGWFTAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585465 |
Source


|
| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |
CAS RN |
929973-87-5 |
Source


|
| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

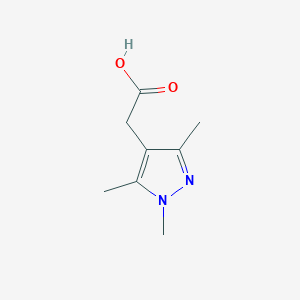
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)
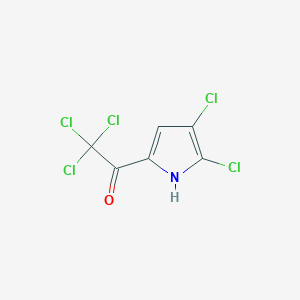
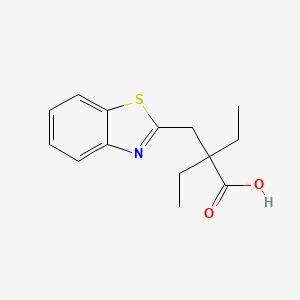
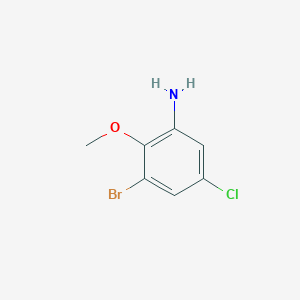
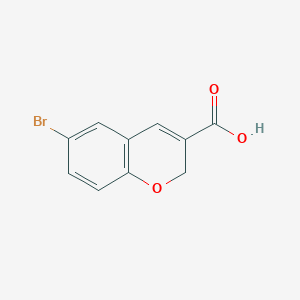
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)



